S 2160 Autofluorescence Eliminator Reagent: A Technical Guide
S 2160 Autofluorescence Eliminator Reagent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the S 2160 Autofluorescence Eliminator Reagent, a critical tool for researchers employing fluorescence microscopy. Autofluorescence, the natural emission of light by biological structures, can often obscure the specific signals from fluorescent probes, leading to difficulties in image analysis and interpretation. This guide details the mechanism, application, and performance of the S 2160 reagent in mitigating this challenge.
Introduction to Autofluorescence
Autofluorescence is a significant concern in fluorescence microscopy, originating from endogenous fluorophores within biological specimens. One of the most common sources of autofluorescence is lipofuscin, an aggregate of oxidized proteins and lipids that accumulates in the lysosomes of aging cells.[1] Lipofuscin granules exhibit broad excitation and emission spectra, often overlapping with the spectra of commonly used fluorophores, thereby confounding the detection of specific fluorescent signals.[1][2] This interference is particularly problematic in aged tissues, such as the brain and retina.[3]
Key Characteristics of Lipofuscin Autofluorescence:
-
Broad Excitation Spectrum: 350-580 nm[1]
-
Broad Emission Spectrum: 400-630 nm[1]
-
Appearance: Granular deposits within the cytoplasm.
-
Prevalence: Increases with age in various cell types, notably neurons and retinal pigment epithelium cells.[2][3]
The S 2160 Autofluorescence Eliminator Reagent is designed to specifically reduce or eliminate this lipofuscin-like autofluorescence, thereby enhancing the signal-to-noise ratio in immunofluorescence applications.[2]
S 2160 Autofluorescence Eliminator Reagent: Composition and Mechanism
The S 2160 Autofluorescence Eliminator Reagent is a ready-to-use solution provided in 70% ethanol.[2] While the exact proprietary formulation is not disclosed, it is widely understood to be a solution of Sudan Black B, a lipophilic dye known for its ability to quench autofluorescence.[1]
The proposed mechanism of action involves Sudan Black B's ability to absorb broadly across the visible spectrum, effectively masking the fluorescence emitted by lipofuscin granules. Its lipophilic nature allows it to associate with the lipid-rich lipofuscin deposits.
Quantitative Data and Performance
While comprehensive quantitative data for the S 2160 reagent is limited in publicly available literature, studies on Sudan Black B, its likely active component, provide valuable insights into its performance.
Table 1: Efficacy of Sudan Black B in Reducing Autofluorescence
| Tissue Type | Fixation | Percent Autofluorescence Reduction | Wavelength/Filter Set | Reference |
| Human Pancreas | Formalin-fixed, paraffin-embedded | 65-95% | Dependent on filter setup | [3] |
| Murine Renal Tissue | Formaldehyde-fixed, paraffin-embedded & Frozen | Significant reduction (dose-dependent) | 405, 473, and 559 nm excitation | |
| Human Brain | Formalin-fixed, paraffin-embedded & Frozen | Significant reduction | DAPI, FITC, Rhodamine | [4] |
Table 2: Effect of S 2160 Reagent on Fluorophore Signal Intensity
| Fluorophore | Tissue Type | Observed Effect on Signal | Reference |
| Cy3 | Adult Human Brain | Marginal reduction (5-10%) | [1] |
Note: The performance of the S 2160 reagent may vary depending on the tissue type, fixation method, and the specific fluorophores used. Optimization of the incubation time is recommended to achieve the best balance between autofluorescence quenching and preservation of the specific fluorescent signal.[2]
Experimental Protocols
The following is a detailed methodology for the application of S 2160 Autofluorescence Eliminator Reagent in a typical immunofluorescence workflow.
Post-Immunofluorescence Staining Protocol
This is the recommended procedure for using the S 2160 reagent.
-
Complete Immunofluorescence Staining: Perform all steps of your standard immunofluorescence protocol, including primary and secondary antibody incubations and washes.
-
PBS Wash: Immerse the sections in Phosphate Buffered Saline (PBS) for 5 minutes.[2]
-
Ethanol Dehydration (Step 1): Immerse the sections in 70% ethanol for 5 minutes.[2]
-
Autofluorescence Elimination: Immerse the sections in the S 2160 Autofluorescence Eliminator Reagent for 5 minutes at room temperature.[2]
-
Ethanol Rinses: Immerse the sections in three consecutive changes of 70% ethanol for 1 minute each to remove excess reagent.[2]
-
Mounting: Mount the sections using an aqueous, non-xylene-based mounting medium.[2]
Pre-Immunofluorescence Staining Protocol
In some instances, the reagent can be applied before immunofluorescence staining, although the post-staining method is generally recommended for better results.[2] Users should optimize this approach for their specific application.
Visualizations
The Problem of Lipofuscin Autofluorescence
The following diagram illustrates how the broad emission spectrum of lipofuscin can interfere with the detection of specific fluorescent signals.
S 2160 Reagent Experimental Workflow
This diagram outlines the key steps in the recommended post-immunofluorescence staining protocol for the S 2160 Autofluorescence Eliminator Reagent.
Logical Relationship: Problem and Solution
This diagram illustrates the logical flow from the problem of autofluorescence to the solution provided by the S 2160 reagent.
Conclusion
The S 2160 Autofluorescence Eliminator Reagent is a valuable tool for researchers facing challenges with lipofuscin-based autofluorescence in tissue sections. Its simple, post-staining application effectively reduces background noise with minimal impact on specific fluorescent signals, leading to clearer, more reliable data in fluorescence microscopy. For optimal results, it is recommended that users empirically determine the ideal incubation time for their specific tissue and fluorophore combinations.
References
- 1. biocompare.com [biocompare.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
